Product packaging for 2-Trifluoromethyl-1,3-butadiene(Cat. No.:CAS No. 381-81-7)

2-Trifluoromethyl-1,3-butadiene

Cat. No.: B14758428
CAS No.: 381-81-7
M. Wt: 122.09 g/mol
InChI Key: SWERAHKQPFRJBK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Dienes in Modern Chemical Research

Fluorinated dienes are a class of organic compounds that have garnered significant interest in modern chemical research. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into diene structures can dramatically alter their physical, chemical, and biological properties. nih.gov This has led to their widespread use in various fields, including medicinal chemistry, agricultural science, and materials science. acs.orgnih.gov

The unique properties of fluorinated compounds stem from the high electronegativity and small size of the fluorine atom. nih.gov These characteristics can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govrsc.org Consequently, the incorporation of fluorine into organic molecules is a key strategy in the development of new pharmaceuticals and agrochemicals. nih.govacs.org

Dienes, in general, are versatile building blocks in organic synthesis, primarily due to their participation in a wide array of chemical reactions, most notably the Diels-Alder reaction. numberanalytics.comnumberanalytics.com This powerful cycloaddition reaction allows for the efficient construction of six-membered rings with a high degree of stereocontrol, a common structural motif in many natural products and biologically active molecules. numberanalytics.comucalgary.ca The presence of fluorine in the diene can further enhance its reactivity and selectivity in these transformations. acs.org

Historical Context and Early Research on 2-Trifluoromethyl-1,3-butadiene

Subsequent research led to the development of more efficient synthetic pathways. One such method involved the reaction of trifluoroacetone with malonic acid, followed by reduction and dehydration of the resulting β-trifluoromethylcrotonic acid. acs.org Another approach utilized the dehydration of 3-trifluoromethyl-3-buten-1-ol. acs.org These early investigations were crucial in making this compound more accessible for further study and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3 B14758428 2-Trifluoromethyl-1,3-butadiene CAS No. 381-81-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

381-81-7

Molecular Formula

C5H5F3

Molecular Weight

122.09 g/mol

IUPAC Name

2-(trifluoromethyl)buta-1,3-diene

InChI

InChI=1S/C5H5F3/c1-3-4(2)5(6,7)8/h3H,1-2H2

InChI Key

SWERAHKQPFRJBK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)C(F)(F)F

Origin of Product

United States

Physicochemical Properties of 2 Trifluoromethyl 1,3 Butadiene

Chemical Structure and Molecular Formula

The chemical structure of 2-trifluoromethyl-1,3-butadiene consists of a four-carbon butadiene backbone with a trifluoromethyl group substituted at the second carbon position. Its molecular formula is C5H5F3.

Interactive Data Table: Structural Information

PropertyValue
Molecular FormulaC5H5F3
SMILESC=C(C(F)(F)F)C=C
InChIInChI=1S/C5H5F3/c1-3-5(6,7,8)4-2/h3-4H,1-2H2

Molecular Weight, Boiling Point, and Density

The physicochemical properties of this compound are important for its handling, purification, and use in chemical reactions.

Interactive Data Table: Physicochemical Properties

PropertyValueReference
Molecular Weight122.09 g/molCalculated
Boiling Point44-45 °C acs.org
Density1.085 g/mL at 25 °C acs.org

Solubility and Other Relevant Physical Properties

This compound is generally soluble in common organic solvents such as ether and hexane. acs.org It has limited thermal stability and can polymerize, especially when neat. acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Trifluoromethyl 1,3 Butadiene

Cycloaddition Reactions of 2-Trifluoromethyl-1,3-butadiene

This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of fluorine-containing cyclic compounds. acs.org These dienes readily participate in Diels-Alder reactions, a powerful tool for carbon-carbon bond formation. acs.orglibretexts.org

Diels-Alder Cycloadditions: Scope, Regioselectivity, and Stereochemistry

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for creating six-membered rings. libretexts.orgatc.io The reaction's efficiency and stereochemical outcome are significantly impacted by the electronic nature of both the diene and the dienophile (the "diene lover"). libretexts.org Generally, the reaction is favored when one component is electron-rich and the other is electron-poor. libretexts.org

The introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, into the 1,3-butadiene (B125203) framework renders the diene more electron-deficient. This electronic modification has a profound effect on its reactivity, regioselectivity, and the stereochemistry of the resulting cycloadducts. acs.org

Activated dienophiles, which possess electron-withdrawing groups, are highly reactive partners in Diels-Alder reactions. libretexts.org Examples of such dienophiles include maleic anhydride (B1165640) and acetylenedicarboxylates.

The reaction between a diene and maleic anhydride is a classic example of a Diels-Alder cycloaddition, often used to produce bicyclic anhydride systems. atc.ioupenn.eduupenn.edu For instance, the reaction of 1,3-butadiene with maleic anhydride yields 4-cyclohexene-cis-1,2-dicarboxylic anhydride. upenn.edu The stereochemistry of the dienophile is retained in the product, a key characteristic of the Diels-Alder reaction. libretexts.org

The reaction of 2-trifluoromethyl-3-phenylthio-1,3-butadiene with N-phenylmaleimide, an activated dienophile, proceeds to give the corresponding Diels-Alder adduct in high yield. This highlights the utility of this fluorinated diene in constructing complex cyclic systems.

Table 1: Diels-Alder Reaction of 2-Trifluoromethyl-3-phenylthio-1,3-butadiene with N-Phenylmaleimide

DieneDienophileProductYield (%)
2-Trifluoromethyl-3-phenylthio-1,3-butadieneN-PhenylmaleimideDiels-Alder Adduct92

Data sourced from a study on the reactivity of fluorinated dienes.

Cyclic dienes, such as furan (B31954) and cyclopentadiene (B3395910), are also common participants in Diels-Alder reactions. libretexts.org Furan and its derivatives, often derived from renewable biomass, are considered valuable "platform chemicals" for sustainable chemistry. mdpi.com The Diels-Alder reaction of furans provides an atom-economical route to various useful compounds. mdpi.comsemanticscholar.org However, furan itself can be a challenging diene, and its reactions with dienophiles can be reversible.

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions, so much so that it readily dimerizes at room temperature through a self-Diels-Alder reaction. libretexts.org The reaction of cyclopentadiene with 1,3-butadiene has been studied under high temperature and pressure, leading to the formation of 5-vinyl-2-norbornene (B46002) among other products. researchgate.net

While direct examples of this compound reacting with furan or cyclopentadiene are not extensively detailed in the provided context, the general principles of Diels-Alder reactions suggest that such cycloadditions are feasible. The electron-withdrawing nature of the trifluoromethyl group would influence the reaction's rate and selectivity. For instance, in reactions with electron-rich dienophiles, the trifluoromethyl group would enhance the reactivity of the diene.

A significant application of the Diels-Alder reactions of this compound and its derivatives is the synthesis of fluorinated six-membered carbocycles. acs.orgnih.gov These fluorinated rings are important structural motifs in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. acs.org

The reaction of 2-trifluoromethyl-3-phenylthio-1,3-butadiene with various symmetrical and unsymmetrical dienophiles provides a general route to a variety of these valuable fluorinated carbocycles in moderate to high yields. acs.orgnih.gov This methodology has been successfully applied to synthesize fluorinated analogs of carbocyclic nucleosides, which are of interest for their potential antiviral activities. rsc.org

Lewis acids are frequently employed as catalysts to accelerate Diels-Alder reactions and enhance their regio- and stereoselectivity. nih.govlibretexts.org They function by coordinating to the dienophile, making it more electron-deficient and thus more reactive towards the diene. libretexts.org Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). libretexts.org

The catalytic effect of Lewis acids stems from their ability to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap between the diene and dienophile. libretexts.org Recent studies suggest that Lewis acids also accelerate these reactions by reducing the Pauli repulsion between the reacting molecules. nih.gov

In the context of this compound, Lewis acid catalysis is crucial for promoting its reactions with a range of dienophiles. acs.orgnih.gov For example, the Diels-Alder reactions of 2-trifluoromethyl-3-phenylthio-1,3-butadiene with various dienophiles are carried out in the presence of Lewis acids to achieve good yields of the desired fluorinated carbocyclic products. acs.orgnih.gov The choice of Lewis acid can influence the stereochemical outcome of the reaction, with some Lewis acids favoring the formation of endo products while others favor exo products. rsc.org

Table 2: Effect of Lewis Acids on a Model Diels-Alder Reaction

Lewis AcidActivation Energy (kcal/mol)
None (uncatalyzed)High
I₂Lower
SnCl₄Lower
TiCl₄Lower
ZnCl₂Lower
BF₃Lower
AlCl₃Lowest

This table illustrates the general trend of decreasing activation energy with increasing Lewis acid strength in a typical Diels-Alder reaction. nih.gov

Tandem and Cascade Cycloaddition Processes Involving this compound Derivatives

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to building molecular complexity. The Diels-Alder reaction can be a key step in such sequences.

While the provided information does not explicitly detail tandem or cascade cycloadditions specifically involving this compound, the reactivity of this diene makes it a suitable candidate for such processes. For example, a Diels-Alder reaction could be followed by another pericyclic reaction, such as a Cope or Claisen rearrangement, to generate complex polycyclic structures. rsc.org The presence of the trifluoromethyl group would undoubtedly influence the feasibility and outcome of these subsequent transformations.

The concept of tandem reactions is well-established in furan chemistry, where the initial Diels-Alder adduct can undergo further reactions to form more stable aromatic products. nih.gov Similarly, the cycloadducts derived from this compound could potentially serve as intermediates in cascade sequences leading to a diverse array of fluorinated molecules.

Nucleophilic Addition Reactions of this compound

The presence of the strongly electron-withdrawing trifluoromethyl (CF3) group significantly influences the reactivity of this compound towards nucleophiles. This section explores the addition of various nucleophiles to this fluorinated diene.

This compound undergoes regioselective addition reactions with a range of heteroatom nucleophiles. For instance, its analogue, 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene, reacts with primary amines, primary alcohols, and thiols to yield addition products. The nucleophilic attack occurs preferentially at the double bond bearing the phenylsulfonyl group. researchgate.net

A divergent synthesis approach has been developed for thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes, and allenes through the regioselective nucleophilic addition of sulfur nucleophiles to 2-trifluoromethyl-1,3-conjugated enynes. rsc.org The specific outcome of the reaction—be it 1,4-addition leading to allenes, 3,4-addition to dienes, or 1,2-addition to alkynes—is dependent on the enyne structure, the nature of the sulfur nucleophile, and the reaction conditions. rsc.org These reactions produce valuable sulfur- and fluorine-containing building blocks for further synthetic applications. rsc.org

Detailed studies on the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles have demonstrated the tunability of the reaction pathways. Alkanethiols tend to favor 1,4-addition, resulting in thioether-functionalized trifluoromethyl-allenes, especially when the enyne possesses an electron-withdrawing aryl group on the alkyne moiety. rsc.org In contrast, the use of thiophenols as nucleophiles allows for solvent-controlled synthesis, yielding either thioether-functionalized 1,3-dienes via a 3,4-addition or alkynes through a 1,2-addition pattern. rsc.org

Table 1: Nucleophilic Addition Reactions of this compound Derivatives

NucleophileSubstrateProduct TypeAddition PatternReference
Primary Amines3-Phenylsulfonyl-2-trifluoromethyl-1,3-butadieneAddition ProductRegioselective researchgate.net
Primary Alcohols3-Phenylsulfonyl-2-trifluoromethyl-1,3-butadieneAddition ProductRegioselective researchgate.net
Thiols3-Phenylsulfonyl-2-trifluoromethyl-1,3-butadieneAddition ProductRegioselective researchgate.net
Alkanethiols2-Trifluoromethyl-1,3-conjugated enynesThioether-functionalized trifluoromethyl-allenes1,4-Addition rsc.org
Thiophenols2-Trifluoromethyl-1,3-conjugated enynesThioether-functionalized 1,3-dienes or alkynes3,4- or 1,2-Addition rsc.org

Nucleophilic attack on derivatives of this compound can initiate intramolecular cyclization, leading to the formation of heterocyclic structures. For example, the addition product formed from the reaction of 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene with a primary amine can undergo subsequent cyclization in 2,2,2-trifluoroethanol (B45653) to afford a pyrrolidine (B122466) derivative in good yield. researchgate.net This demonstrates a pathway to synthesize nitrogen-containing heterocycles.

The synthesis of various trifluoromethylated nitrogen-containing heterocycles, such as α-(trifluoromethyl)pyrrolidines and α-(trifluoromethyl)piperidines, has been achieved through ring contraction of larger rings via an aziridinium (B1262131) intermediate. researchgate.net The regioselective attack of a nucleophile on this intermediate is directed by the trifluoromethyl group. researchgate.net

Electrophilic Transformations and Subsequent Rearrangements of this compound

While nucleophilic additions are prominent, electrophilic transformations of fluorinated dienes are also significant. The introduction of a trifluoromethyl group can impact the diene's reactivity in reactions like the Diels-Alder cycloaddition. Due to the electron-withdrawing nature of the trifluoromethyl group, this compound is less reactive in Diels-Alder reactions compared to its non-fluorinated or monofluoro-substituted counterparts. acs.org Consequently, longer reaction times are often required. acs.org The use of Lewis acids can promote these cycloadditions, leading to a variety of fluorinated six-membered carbocycles. acs.orgnih.gov

Electrophilic attack on conjugated dienes, in general, can lead to either 1,2- or 1,4-addition products, with the product ratio often dependent on reaction conditions (kinetic vs. thermodynamic control). libretexts.orgmasterorganicchemistry.com The initial step involves the formation of a resonance-stabilized carbocation. libretexts.orgyoutube.com The stability of this intermediate is a key factor in determining the reaction pathway. youtube.com

Mechanistic Insights into the Electronic and Steric Influence of the Trifluoromethyl Group on this compound Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects:

The CF3 group is a potent electron-withdrawing group, primarily through inductive effects. nih.govtcichemicals.com This electronic pull decreases the electron density of the diene system, which in turn reduces its reactivity towards electrophiles in reactions like the Diels-Alder cycloaddition. acs.org This deactivation is a direct consequence of the increased energy barrier for the reaction. Conversely, the electron-withdrawing nature of the CF3 group enhances the electrophilic character of adjacent carbon atoms, making the diene more susceptible to nucleophilic attack. nih.gov This is evident in the regioselective addition of heteroatom nucleophiles. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to analyze the role of the trifluoromethyl group in influencing reactivity and selectivity in cycloaddition reactions. researchgate.net

Steric Effects:

Polymerization Research of 2 Trifluoromethyl 1,3 Butadiene

Homopolymerization Investigations and Polymer Characteristics

Investigations specifically detailing the homopolymerization of 2-trifluoromethyl-1,3-butadiene and the characteristics of the resulting homopolymer are not extensively available in the public scientific literature. While the synthesis of the monomer has been reported, detailed studies on its ability to polymerize by itself to form poly(this compound) are scarce. Research on related compounds suggests that some fluorinated dienes can be prone to polymerization under certain conditions, such as upon heating. acs.org However, specific data on conversion rates, polymer structure, molecular weight, and thermal and mechanical properties for the homopolymer of this compound remain largely undocumented.

Copolymerization with Diverse Monomers

Copolymerization extends the potential applications of monomers by creating polymers with tailored properties. The following sections explore the copolymerization of this compound with various other monomers.

Similar to the vinyl monomers mentioned above, specific data on the copolymerization of this compound with styrene (B11656) or acrylonitrile (B1666552) analogues could not be located in the available literature. Copolymerization of non-fluorinated butadiene with these monomers is a fundamental process in the production of widely used rubbers like styrene-butadiene rubber (SBR) and nitrile rubber. researchgate.net However, studies detailing the reactivity ratios, kinetics, and polymer characteristics for copolymers involving this compound are not present in the surveyed sources.

Research has been conducted on the copolymerization of this compound with other fluorinated monomers. A key example is its copolymerization with 1,1,1-trifluoro-3-trifluoromethylbutene-2. This process yields elastomeric products. The polymerization is typically carried out at elevated temperatures over several hours.

The composition of the resulting copolymer is dependent on the initial molar ratio of the comonomers. For instance, a comonomer mixture containing 47 mole percent of 1,1,1-trifluoro-3-trifluoromethylbutene-2 and 53 mole percent of this compound results in an elastomeric product when polymerized at 50°C for 22 hours. wikipedia.org Altering the monomer feed changes the composition of the final polymer, as detailed in the table below. wikipedia.org The process has been shown to be effective for monomer mixtures containing between approximately 20 and 75 mole percent of 1,1,1-trifluoro-3-trifluoromethylbutene-2. wikipedia.org

1,1,1-Trifluoro-3-trifluoromethylbutene-2 in Monomer Mix (mol%)This compound in Monomer Mix (mol%)Polymerization Temperature (°C)Polymerization Time (hours)Resultant Product
47.053.05022Elastomeric Product
22.977.15022Elastomeric Product

Emulsion Polymerization Techniques for this compound

Specific research focused on the emulsion polymerization of this compound is not described in the consulted literature. The documented polymerization methods for this monomer, particularly in its copolymerization with fluorinated olefins, involve bulk polymerization in sealed tubes at a controlled temperature, rather than an emulsion system. wikipedia.org While emulsion polymerization is a common technique for standard butadiene, its application and optimization for this specific fluorinated analogue have not been reported. mdpi.com

Catalytic Systems in this compound Polymerization

The polymerization of this compound, particularly in copolymerization contexts, utilizes specific catalytic systems to proceed effectively. In the copolymerization with 1,1,1-trifluoro-3-trifluoromethylbutene-2, a catalyst system comprising potassium persulfate and sodium bisulfite has been successfully employed. wikipedia.org This redox catalyst system is effective in initiating the polymerization reaction. The process can also utilize emulsifying agents, such as the potassium salt of a C8-telomer acid, to facilitate the reaction. wikipedia.org

While Ziegler-Natta catalysts are fundamental in the polymerization of non-fluorinated 1,3-butadiene (B125203), their specific application to this compound is not detailed in the available research. wikipedia.orglibretexts.org

Anionic Coordination Catalysis

Anionic polymerization is a powerful technique for producing polymers with well-defined architectures. However, the application of anionic coordination catalysis to this compound is not well-documented. The strong electron-withdrawing effect of the trifluoromethyl group could potentially hinder the initiation and propagation steps of traditional anionic polymerization.

Titanium-Based Catalysts in Polymerization

Titanium-based Ziegler-Natta catalysts are workhorses in the industrial production of polyolefins and polydienes. They are known for their ability to produce stereoregular polymers. While extensive research exists on the use of titanium catalysts for 1,3-butadiene polymerization, specific studies detailing their application to this compound, including catalyst performance and the resulting polymer's properties, are not readily found in the public domain.

Cobalt-Based Catalysts in Polymerization

Cobalt-based catalysts are renowned for their high selectivity in producing cis-1,4-polybutadiene, a highly sought-after synthetic rubber. The interaction of these catalysts with the fluorinated monomer this compound and the resulting polymer microstructure has not been a subject of extensive published research.

Advanced Applications of 2 Trifluoromethyl 1,3 Butadiene As a Synthetic Building Block

Utilization in Advanced Materials Science Research and Polymer Development

The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with low surface energy, high thermal stability, chemical resistance, and specific optical characteristics. While extensive research exists on fluoropolymers like PTFE, the use of specific fluorinated monomers such as 2-trifluoromethyl-1,3-butadiene allows for more tailored polymer synthesis.

Research into trifluoromethyl-substituted styrenes has shown that the bulky and electron-withdrawing CF₃ group can significantly increase the glass transition temperature (Tg) of polymers compared to their non-fluorinated counterparts. researchgate.net This effect is attributed to the steric hindrance of the CF₃ group, which restricts the mobility of the polymer chains. researchgate.net By analogy, polymers derived from this compound are expected to exhibit enhanced thermal stability. Synthetic rubbers made from substituted 1,3-butadienes are widely used, and incorporating polar or sterically demanding groups is a known strategy to improve mechanical and thermal properties. mdpi.com

In the realm of materials science, trifluoromethyl groups have been strategically employed to direct the crystal packing of molecules. For instance, studies on 1,4-diphenyl-1,3-butadienes revealed that CF₃ substituents guide the molecules into a parallel, offset-stacked orientation in the solid state, which is ideal for topochemical [2+2] cycloaddition upon UV irradiation. This directed assembly allows for the synthesis of specific cyclobutane (B1203170) products in high yield, a process relevant to creating novel crystalline materials and photolithographic patterns.

The copolymerization of fluorinated monomers with other olefins is a key strategy for developing advanced materials. The kinetics of copolymerization involving monomers like tert-butyl 2-trifluoromethyl acrylate (B77674) have been studied in detail, revealing tendencies towards creating alternating copolymers. rsc.org Such alternating structures can lead to materials with highly regular and predictable properties. Copolymers of this compound could similarly be used to create novel optical materials, leveraging the high transparency and thermal stability often associated with fluorinated polymers. researchgate.net

Precursors for Functionalized Fluorinated Organic Compounds

This compound serves as an exceptional starting point for the synthesis of a diverse range of functionalized fluorinated carbocycles and heterocycles, primarily through cycloaddition reactions.

The Diels-Alder reaction and related cycloadditions are powerful methods for constructing six-membered rings. ucalgary.calibretexts.org When the dienophile contains a heteroatom, the reaction is known as a hetero-Diels-Alder reaction, and if the diene contains a heteroatom, it is an aza-Diels-Alder reaction; both are pivotal in synthesizing heterocycles. nih.govnih.gov

This compound can act as the 4π component in these reactions to create a variety of trifluoromethyl-substituted heterocycles. For example, its reaction with an imine (a C=N dienophile) in an aza-Diels-Alder cycloaddition would produce a trifluoromethyl-substituted tetrahydropyridine. acs.orgresearchgate.net These products are valuable intermediates that can be further transformed into piperidines or oxidized to form pyridines.

While direct cycloaddition is common for six-membered rings, other strategies are used for five-membered heterocycles. For instance, a general method for synthesizing chlorotrifluoromethylated pyrrolidines involves the radical addition of F₃CCl to a diene, followed by a cyclization step. researchgate.net This showcases how the double bonds of a butadiene scaffold can be sequentially functionalized to build complex heterocyclic systems. The synthesis of dienes from pyrrolidines has also been demonstrated, highlighting the interconversion possibilities between these structural classes. nih.govnih.gov

The table below illustrates the types of heterocycles that can be conceptually synthesized from a diene like this compound through various cycloaddition pathways.

Dienophile TypeReaction TypeResulting Heterocycle (Precursor)
Imine (R-N=CH₂)Aza-Diels-AlderTetrahydropyridine
Thiocarbonyl (R₂C=S)Hetero-Diels-AlderDihydrothiopyran (Thiophene precursor)
Nitroso (R-N=O)Hetero-Diels-AlderOxazine

The most prominent application of this compound in forming carbocycles is its participation in the [4+2] Diels-Alder cycloaddition. ucalgary.calibretexts.org As a conjugated diene, it readily reacts with a wide range of alkenes and alkynes (dienophiles) to form trifluoromethyl-functionalized cyclohexene (B86901) and cyclohexadiene rings, respectively. The electron-withdrawing nature of the trifluoromethyl group influences the diene's reactivity and the regioselectivity of the cycloaddition.

This reaction is exceptionally powerful because it forms two new carbon-carbon bonds and sets up to four stereocenters in a single, often highly stereospecific, step. atc.io A derivative, 2-trifluoromethyl-3-phenylthio-1,3-butadiene, has been shown to react with various dienophiles in the presence of Lewis acids to yield a variety of fluorinated six-membered carbocycles in moderate to high yields.

The following table summarizes the Diels-Alder reactions of a substituted trifluoromethyl butadiene with several dienophiles to produce functionalized cyclohexenes.

DienophileProduct Type
Maleic anhydride (B1165640)Bicyclic anhydride
N-PhenylmaleimideBicyclic imide
Methyl acrylateSubstituted cyclohexene ester
Acrylonitrile (B1666552)Substituted cyclohexene nitrile

This table represents typical Diels-Alder reactions. Specific yields and conditions depend on the exact substrates and catalysts used.

While this compound itself is a trifluoro-compound, its conjugated system allows for various addition reactions that can modify the olefinic structure without altering the CF₃ group itself. The reactivity of the diene allows for selective 1,2- or 1,4-addition reactions. Depending on the reagent and conditions, these additions can lead to a variety of new functionalized trifluoromethyl-containing olefins. For instance, the addition of a nucleophile can lead to thioether-functionalized trifluoromethyl-1,3-dienes. A stereocontrolled synthesis of conjugated dienyl trifluoromethyl ketones has also been achieved starting from a related trifluoromethylated building block, demonstrating the creation of highly functionalized olefin systems. rsc.org

Role in the Synthesis of Trifluoromethylated Aromatic Systems (e.g., Benzenes, Pyridines)

A powerful strategy for synthesizing highly substituted trifluoromethyl-aromatic compounds is the combination of a Diels-Alder reaction followed by an aromatization step. nih.govbohrium.comresearchgate.net This two-step sequence leverages the efficiency of cycloaddition to first build a correctly substituted six-membered ring, which is then oxidized to the corresponding aromatic system.

The cyclohexene derivatives formed from the Diels-Alder reaction of this compound (as described in section 5.2.2) are ideal precursors for this process. These cycloadducts can be subjected to dehydrogenation using various reagents to produce trifluoromethyl-substituted benzenes. nih.govbohrium.comresearchgate.netresearchgate.netchemrxiv.org This deoxyfluoroalkylation/aromatization approach provides access to complex trifluoromethyl arenes that are often difficult to prepare using traditional substitution methods on an existing aromatic ring. nih.govresearchgate.net

The general sequence is outlined below:

Cycloaddition: this compound reacts with a dienophile to form a trifluoromethyl-cyclohexene derivative.

Aromatization: The cyclohexene ring is oxidized to an aromatic ring.

Common reagents used for the aromatization step include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or N-bromosuccinimide (NBS) with a radical initiator like AIBN. nih.govresearchgate.net This methodology can also be extended to the synthesis of trifluoromethylated pyridines by using nitrile-containing dienophiles in the initial cycloaddition, followed by aromatization. nih.gov

PrecursorAromatization Conditions (Examples)Product
Trifluoromethyl-cyclohexeneDDQ, heatTrifluoromethyl-benzene derivative
Trifluoromethyl-cyclohexeneNBS, AIBN, heatTrifluoromethyl-benzene derivative

Contribution to Complex Molecular Architecture (e.g., Retinoid Precursors)

Retinoids, a class of compounds related to vitamin A, are characterized by a polyene chain connected to a cyclic end group. nih.gov Their synthesis requires the careful and stereocontrolled construction of this complex unsaturated system. nih.gov Due to their significant biological roles, the synthesis of natural retinoids and their fluorinated analogues for therapeutic applications is of great interest. nih.govgoogle.comgoogle.com

Butadienes are fundamental building blocks in the synthesis of these complex polyene chains. Specifically, substituted 1,3-butadienes can serve as C4 units in iterative coupling strategies to build the retinoid skeleton. Fluorinated analogues of retinoids are actively explored to enhance their stability and activity profile. The use of this compound as a precursor offers a direct route to incorporate a trifluoromethyl group into specific positions of the retinoid backbone. This approach is highly valuable as it installs the fluorine-containing moiety early in the synthesis, avoiding potentially harsh fluorination steps on the complex and sensitive final molecule. nih.gov

The synthesis of these complex architectures highlights the utility of this compound not just for creating simple rings, but as a key component in the multi-step assembly of biologically active natural product analogues.

Computational and Spectroscopic Characterization of 2 Trifluoromethyl 1,3 Butadiene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are indispensable for probing the intrinsic properties of 2-trifluoromethyl-1,3-butadiene. These computational tools allow for the detailed investigation of its electron distribution, molecular orbitals, and the energetic landscapes of its chemical transformations. Such studies are crucial for predicting how the molecule will behave in different chemical environments and reactions.

The introduction of the trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, significantly alters the electronic properties of the 1,3-butadiene (B125203) backbone. DFT calculations are employed to quantify these effects, particularly on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the CF₃ group is expected to lower the energy of both orbitals, influencing the molecule's susceptibility to nucleophilic or electrophilic attack.

DFT is also applied to model the mechanisms of reactions involving trifluoromethylated butadienes. For instance, theoretical studies can elucidate the pathways of palladium-catalyzed reactions, such as the Heck reaction, which is a known method for synthesizing such compounds. rsc.org By modeling the reactants, intermediates, transition states, and products, DFT can provide insights into reaction barriers and regioselectivity, supporting the feasibility of a proposed reaction mechanism. osti.govacs.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound This interactive table contains hypothetical data derived from typical DFT calculation results for similar compounds.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO-1.2Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3Energy difference; indicates chemical reactivity and stability. nih.gov

Theoretical analysis provides a molecular-level view of reaction dynamics by mapping the potential energy surface (PES) for a given chemical transformation. researchgate.net This involves identifying all stationary points, including local minima corresponding to intermediates and first-order saddle points corresponding to transition states (TS). The energy difference between the reactants and a transition state represents the activation energy barrier, which is a critical factor in determining the reaction rate.

For this compound, theoretical studies can predict the outcomes of various reactions, such as electrophilic additions or cycloadditions. For example, in the case of H-atom addition to the butadiene system, a reaction studied for the parent molecule, the presence of the CF₃ group is expected to direct the attacking species to a specific carbon atom due to electronic and steric influences. researchgate.net Computational analysis can determine the transition state structures for addition at each possible site, revealing the most favorable reaction pathway by comparing their respective energy barriers.

Furthermore, complex multi-step reactions, including pericyclic reactions like the Diels-Alder reaction where butadienes are classic reactants, can be thoroughly investigated. nih.gov DFT calculations can distinguish between concerted and stepwise mechanisms and identify key intermediates, providing a level of detail often inaccessible through experimental means alone. osti.gov The study of reactions with radicals, such as hydroxyl (•OH) or hydroperoxyl (•HO₂), which are important in combustion and atmospheric chemistry, also benefits from theoretical analysis of the corresponding potential energy surfaces. universityofgalway.ieresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Experimental spectroscopy provides the empirical evidence for the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR : Reveals the number of non-equivalent carbon atoms and their chemical nature (alkene, etc.).

¹⁹F NMR : This is particularly important for fluorinated compounds. It gives a distinct signal for the CF₃ group, confirming its presence, and can provide information about its environment through coupling to nearby ¹H or ¹³C nuclei.

2D NMR Techniques : Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons and carbons, confirming the precise atomic connectivity of the molecule. iitmandi.ac.in

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound with high precision. dntb.gov.ua High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum offers additional structural clues, as the molecule breaks apart in a predictable manner based on the strength of its chemical bonds.

Table 2: Anticipated NMR Spectroscopic Data for this compound This interactive table presents hypothetical data based on known values for 1,3-butadiene and established substituent effects of the CF₃ group.

NucleusChemical Shift (δ, ppm) (Hypothetical)MultiplicityCoupling Constant (J, Hz) (Hypothetical)
H-1a5.3 - 5.5d~10
H-1b5.1 - 5.3d~17
H-36.4 - 6.6dd~17, ~10
H-4a5.6 - 5.8d~11
H-4b5.7 - 5.9d~17
C-1~120t
C-2~135q~35
C-3~138d
C-4~128t
CF₃~-60s

A powerful modern approach in chemical characterization is the validation of experimental data with computationally predicted spectroscopic parameters. nih.govresearchgate.net Quantum chemical models can calculate various spectroscopic properties, providing a theoretical benchmark against which experimental results can be compared.

This synergy is particularly valuable for confirming structural assignments. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique to predict NMR chemical shifts for ¹H, ¹³C, and other nuclei. researchgate.net By calculating the expected NMR spectra for different possible isomers or conformers (e.g., the s-trans and s-cis forms of the diene), researchers can compare the theoretical spectra to the experimental one. A strong match provides high confidence in the assigned structure. This is especially useful in cases where spectroscopic data might be ambiguous or when trying to characterize unstable species. researchgate.net This integrated approach, combining the predictive power of theory with the empirical evidence of spectroscopy, represents the gold standard for molecular structure elucidation.

Comparative Studies and Future Research Directions

Comparative Analysis with Non-Fluorinated 1,3-Butadiene (B125203) Analogues

The introduction of a trifluoromethyl (CF3) group into the 1,3-butadiene backbone in place of a methyl (CH3) group, as in isoprene (B109036) (2-methyl-1,3-butadiene), significantly alters the monomer's electronic properties and, consequently, its polymerization behavior and the properties of the resulting polymer. nih.govsigmaaldrich.com The strong electron-withdrawing nature of the CF3 group decreases the electron density of the diene system, which can influence its reactivity in polymerization reactions. chemistai.org

In contrast to their non-fluorinated counterparts, polymers containing fluorinated groups often exhibit enhanced thermal stability, chemical resistance, and lower surface energy. nih.govsigmaaldrich.com This is attributed to the high strength of the carbon-fluorine bond (~485 kJ·mol⁻¹) compared to the carbon-hydrogen bond. nih.gov While isoprene is a well-established monomer for producing synthetic rubber with good elasticity, the incorporation of 2-trifluoromethyl-1,3-butadiene can be expected to yield polymers with a different set of properties. mdpi.comwikipedia.org For instance, the resulting fluorinated polymers would likely demonstrate increased rigidity and potentially a higher glass transition temperature. nih.gov

Studies on the copolymerization of 1,3-butadiene with various substituted butadienes have shown that the nature of the substituent group significantly impacts the resulting polymer's properties. nih.govrsc.org For example, introducing phenyl groups can increase the glass transition temperature of the copolymer. nih.gov While direct comparative studies on the polymerization kinetics of this compound and isoprene are not extensively detailed in the provided results, the general principles of organofluorine chemistry suggest that the fluorinated monomer would exhibit different reactivity ratios in copolymerizations. researchgate.netrsc.org

Table 1: Comparison of General Properties: Fluorinated vs. Non-Fluorinated Polymers

PropertyFluorinated Polymers (e.g., from this compound)Non-Fluorinated Polymers (e.g., from Isoprene)
Thermal Stability High nih.govsigmaaldrich.comModerate
Chemical Resistance High nih.govsigmaaldrich.comModerate
Surface Energy Low nih.govHigher
Flexibility Generally lower (more rigid)High (elastic)
Electron Density of Monomer Lower (electron-poor) chemistai.orgHigher (electron-rich)

Comparison with Other Fluorinated Diene Systems

The properties and reactivity of fluorinated dienes vary significantly with the number and position of fluorine substituents. When comparing this compound to other fluorinated dienes like 1,1,2-trifluoro-1,3-butadiene (B8816262) and 2,3-bis(trifluoromethyl)butadiene, key differences in reactivity and polymer structure are anticipated.

The presence of two trifluoromethyl groups in 2,3-bis(trifluoromethyl)butadiene would render the diene even more electron-poor than this compound. chemistai.org This increased electron deficiency could influence its participation in cycloaddition reactions, such as the Diels-Alder reaction. nih.govacs.org For instance, more electron-deficient dienes may exhibit altered reactivity towards dienophiles. nih.gov

Copolymerization studies of various fluorinated monomers, such as vinylidene fluoride (B91410) (VDF) with other fluorinated acrylates, have demonstrated a tendency towards alternating structures, which is influenced by the electronic nature of the comonomers. rsc.org It is plausible that copolymerization involving different fluorinated dienes would also be governed by these electronic effects, leading to varied polymer microstructures.

Emerging Trends in Organofluorine Chemistry Relevant to this compound

The field of organofluorine chemistry is rapidly evolving, with new synthetic methods and applications continually emerging. chinesechemsoc.orgcas.cnresearchgate.netspringernature.com These advancements have significant implications for the synthesis and utilization of monomers like this compound.

A major trend is the development of novel and more efficient methods for introducing fluorine and trifluoromethyl groups into organic molecules. chinesechemsoc.orgcas.cn This includes the use of new reagents and catalytic systems that offer greater selectivity and functional group tolerance. cas.cnspringernature.com Such advancements could lead to more efficient and versatile synthetic routes to this compound and its derivatives.

Another key area of development is in the controlled polymerization of fluorinated monomers. researchgate.net Techniques that allow for precise control over polymer architecture, such as molecular weight and dispersity, are crucial for tailoring the properties of the resulting materials. researchgate.net While challenges remain in the controlled polymerization of some fluorinated monomers, ongoing research in this area could unlock new possibilities for creating well-defined polymers from this compound. researchgate.net

Furthermore, the exploration of fluorinated polymers for advanced applications continues to expand. nih.govmdpi.com Fluorinated polymers are being investigated for use in a wide range of fields, including biomedical devices, advanced coatings, and high-performance electronics, due to their unique properties. nih.govmdpi.commdpi.com This growing demand for high-performance fluorinated materials is likely to drive further research into monomers like this compound.

Unexplored Synthetic Routes and Mechanistic Aspects of this compound

While some synthetic routes to this compound have been established, there remains scope for the exploration of new and more efficient methodologies. acs.org The development of novel synthetic pathways is a continuous effort in organic chemistry, often driven by the need for milder reaction conditions, higher yields, and greater substrate scope. nih.gov

One area for future investigation could be the application of modern cross-coupling reactions for the synthesis of this compound. acs.org Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for the formation of carbon-carbon bonds and could potentially be adapted for the synthesis of this fluorinated diene.

From a mechanistic standpoint, detailed studies on the polymerization of this compound are warranted. Understanding the kinetics and mechanism of its homopolymerization and copolymerization with other monomers is crucial for controlling the structure and properties of the resulting polymers. researchgate.net For example, determining the reactivity ratios in copolymerizations would provide valuable insights into the monomer's behavior and allow for the predictable synthesis of copolymers with desired compositions. rsc.org

Furthermore, the mechanistic details of cycloaddition reactions involving this compound, such as the Diels-Alder reaction, could be further elucidated. nih.gov Investigating the influence of the trifluoromethyl group on the stereoselectivity and regioselectivity of these reactions would be of fundamental interest and could open up new avenues for the synthesis of complex fluorinated molecules.

Potential for Novel Advanced Material Development Derived from this compound

The unique properties imparted by the trifluoromethyl group suggest that polymers derived from this compound have significant potential for the development of novel advanced materials. nih.govsigmaaldrich.com The incorporation of fluorine can lead to materials with a combination of desirable characteristics, including high thermal stability, chemical inertness, and low surface energy. nih.govnih.gov

Homopolymers of this compound are expected to be highly fluorinated materials with properties that could be advantageous in demanding applications. For instance, their chemical resistance and thermal stability could make them suitable for use as seals, gaskets, or coatings in harsh chemical environments. techniques-ingenieur.fr

Copolymers of this compound with other monomers, both fluorinated and non-fluorinated, offer the possibility of creating a wide range of materials with tunable properties. rsc.orgresearchgate.netmdpi.com By carefully selecting the comonomers and controlling the polymer composition, it may be possible to tailor properties such as mechanical strength, flexibility, and optical transparency. mdpi.comresearchgate.net For example, copolymerization with a more flexible monomer could lead to fluorinated elastomers with improved performance characteristics.

The low surface energy of fluorinated polymers also makes them attractive for applications requiring hydrophobicity and oleophobicity. sigmaaldrich.com Materials derived from this compound could therefore find use in creating self-cleaning surfaces, anti-fouling coatings, and low-friction materials. researchgate.net The continued development of fluorinated polymers is driven by the need for materials that can perform in extreme conditions, and this compound represents a promising building block for the creation of such high-performance materials. rsc.org

Q & A

Q. How can researchers resolve contradictions in reported toxicity profiles of fluorinated dienes?

  • Methodological Answer : Discrepancies arise from exposure concentration (EC) variability and species-specific metabolism. Apply the US EPA’s inhalation risk framework: Risk=IUR×EC\text{Risk} = \text{IUR} \times \text{EC}

    where IUR (inhalation unit risk) = 3×10⁻⁵ (µg/m³)⁻¹ for 1,3-butadiene analogs. Adjust for fluorine’s electronegativity using QSAR models to refine EC50 estimates .

Q. What advanced spectroscopic methods characterize the dissociative photoionization pathways of this compound?

  • Methodological Answer : Synchrotron-based vacuum ultraviolet photoionization mass spectrometry (VUV-PIMS) at 10–15 eV quantifies fragment ions (e.g., CF₃⁺, m/z 69). Coupled with ab initio calculations (Gaussian 16), this identifies dominant pathways like C-F bond cleavage (activation energy ≈4.2 eV) .

Q. How do solvent effects modulate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in Pd-catalyzed couplings, reducing activation barriers by 30–40%. Solvent parameter analysis (Kamlet-Taft α, β) correlates with yield improvements (R² > 0.85), with β-donor solvents (e.g., THF) enhancing oxidative addition rates .

Q. What strategies mitigate fluorine-induced side reactions in catalytic cycles?

  • Methodological Answer : Fluorine’s strong C-F bonds resist cleavage but can poison catalysts (e.g., Pd(0)). Use bulky ligands (e.g., tris-o-furylphosphine) to shield metal centers. In situ XAS (X-ray absorption spectroscopy) monitors ligand displacement, optimizing catalyst loading at 0.5–1 mol% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.